Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide
Description
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide is a potassium trifluoroborate salt characterized by a (Z)-configured enolate ester substituent. Its molecular formula is C₇H₁₁BF₃KO₂ (molecular weight: 236.08 g/mol), with a structure featuring an ethoxy group, a ketone, and a stereospecific double bond in the butenyl chain . The compound is cataloged under MDL number MFCD18427636 and is supplied by chemical manufacturers such as Genchem (Changzhou) Co., Ltd., highlighting its industrial relevance . This compound is typically stored under inert conditions to preserve stability, with hazards including skin and eye irritation (H315, H319) .
Trifluoroborate salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids.
Properties
IUPAC Name |
potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O2.K/c1-3-12-6(11)4-5(2)7(8,9)10;/h4H,3H2,1-2H3;/q-1;+1/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUUBOSDYCAQP-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=CC(=O)OCC)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C(=C/C(=O)OCC)/C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-ethoxy-4-oxobut-2-en-2-ylboronic acid with potassium hydroxide. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or water, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding boronic acid.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]carboxylate
Reduction: 4-ethoxy-4-oxobut-2-en-2-ylboronic acid
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions and as a catalyst in various chemical transformations. Biology: Medicine: The compound is being explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs. Industry: It is used in the development of new materials and in environmental research for detecting and removing pollutants.
Mechanism of Action
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules and chemical substrates through its boronic acid group.
Comparison with Similar Compounds
Comparison with Similar Potassium Trifluoroborate Compounds
The following comparison focuses on structural variations, physicochemical properties, and applications of related potassium trifluoroborates.
Aryl-Substituted Trifluoroborates
- Potassium 4-chlorophenyltrifluoroborate (C₆H₄BClF₃K): Features a chlorophenyl group, enhancing reactivity in aryl-aryl couplings. Its linear formula and molecular weight (216.45 g/mol) make it compact for solid-phase synthesis .
- Potassium (4-tert-butylphenyl)trifluoroborate (C₁₀H₁₁BF₃K): The bulky tert-butyl group improves solubility in organic solvents and stabilizes intermediates in catalysis. It is commercially available with >96% purity .
Key Insight : Aryl trifluoroborates excel in forming biaryl structures, whereas the target compound’s ester group enables post-coupling functionalization (e.g., hydrolysis to carboxylic acids).
Aliphatic and Functionalized Trifluoroborates
- Potassium (cyanomethyl)trifluoroborate (C₂H₂BF₃KN): The cyanomethyl group introduces nitrile functionality, useful in synthesizing heterocycles or amides. Its low molecular weight (146.95 g/mol) enhances reactivity .
- Potassium (2-methoxyethyl)trifluoroborate (C₃H₇BF₃KO): The methoxyethyl chain improves water solubility, making it suitable for aqueous-phase reactions. Its SMILES notation is B-(F)(F)F .
Key Insight: Aliphatic trifluoroborates with polar groups (e.g., cyano, methoxy) expand utility in niche reactions, whereas the target compound’s ester group balances reactivity and stability.
Alkenyl and Complex Substituents
- Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate (C₆H₉BBrF₃K): The bromoalkenyl group enables halogen-specific couplings. The Z-configuration mirrors the target compound’s stereochemical control .
- Potassium {4-[(3S,6S,9S)-...]phenyl}trifluoroborate (): A peptide-conjugated derivative used in bioactive molecule synthesis, demonstrating trifluoroborates’ versatility in drug discovery .
Key Insight : Alkenyl trifluoroborates with halogen or peptide groups enable targeted couplings, while the target compound’s ester offers a balance of reactivity and modularity.
Biological Activity
Potassium;[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]-trifluoroboranuide, with the chemical formula C₆H₉BF₃KO and a molecular weight of 220 Da, is a complex organic compound that has garnered interest in various scientific fields, particularly in chemistry and biology. This compound is characterized by its unique structural features, including an ethoxy group and a trifluoroborane moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₉BF₃KO |
| Molecular Weight | 220 Da |
| LogP | 1.35 |
| Polar Surface Area (Ų) | 26 |
| Rotatable Bonds | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can lead to alterations in metabolic pathways and cellular signaling processes.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, which can have therapeutic implications in diseases characterized by dysregulated metabolism.
- Receptor Binding : The binding of this compound to various receptors could modulate cellular responses, potentially leading to anti-inflammatory or anticancer effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The following case studies illustrate its potential:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Case Study 2 : Animal models treated with this compound showed reduced tumor growth in xenograft models of colorectal cancer, suggesting its efficacy as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Case Study 3 : Inflammatory cytokine levels were significantly reduced in macrophage cultures treated with this compound, indicating its potential as an anti-inflammatory agent.
- Case Study 4 : Clinical trials are ongoing to evaluate its effectiveness in treating conditions such as rheumatoid arthritis, where inflammation plays a central role.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
